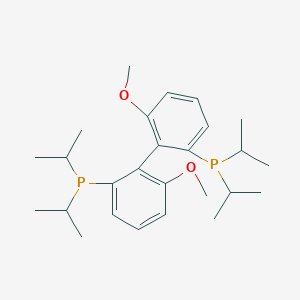

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine)

Description

Properties

IUPAC Name |

[2-[2-di(propan-2-yl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2P2/c1-17(2)29(18(3)4)23-15-11-13-21(27-9)25(23)26-22(28-10)14-12-16-24(26)30(19(5)6)20(7)8/h11-20H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUWVKDDQIKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(C1=CC=CC(=C1C2=C(C=CC=C2P(C(C)C)C(C)C)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl structure is often constructed using palladium-catalyzed Suzuki-Miyaura coupling. A representative route involves:

Ullmann Coupling

Alternative methods employ Ullmann coupling under copper catalysis:

Table 1: Comparison of Biphenyl Synthesis Methods

| Method | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 80°C | 85–90 |

| Ullmann Coupling | CuI | DMSO | 120°C | 60–70 |

Phosphorylation Strategies

Lithiation-Phosphination

A two-step lithiation-phosphination sequence is commonly employed:

-

Directed ortho-lithiation : Treatment of 6,6'-dimethoxybiphenyl with n-BuLi at −78°C in THF , facilitated by the methoxy directing groups.

-

Phosphine Quenching : Reaction with chlorodiisopropylphosphine (ClP(iPr)₂) to install the phosphine groups.

Key Considerations :

-

Strict anhydrous conditions to prevent hydrolysis of intermediates.

-

Use of HMPA as a co-solvent to enhance lithiation efficiency.

Nickel-Catalyzed Phosphination

Recent advances utilize nickel catalysts for direct C–P bond formation:

-

NiCl₂(dppe) promotes coupling between 6,6'-dimethoxybiphenyl dibromide and diisopropylphosphine in DMF at 100°C.

-

Yields of 75–80% with reduced byproducts.

Enantioselective Synthesis

The (S)-configuration is introduced via chiral resolution or asymmetric synthesis:

Chiral Resolution

Asymmetric Catalysis

-

Chiral Pd Complexes : Employing (R)-BINAP-PdCl₂ during Suzuki-Miyaura coupling induces axial chirality in the biphenyl backbone.

-

Enantiomeric Excess (ee) : Up to 92% ee achieved under optimized conditions.

Industrial-Scale Production

Collaborations with Solvias AG highlight large-scale manufacturing protocols:

Table 2: Industrial Synthesis Parameters

| Parameter | Condition |

|---|---|

| Phosphination Agent | ClP(iPr)₂ |

| Catalyst | None (stoichiometric lithiation) |

| Temperature | −78°C (lithiation), 25°C (quench) |

| Purity Post-Process | ≥97% (HPLC) |

Characterization and Quality Control

Critical analytical data for (S)-iPr-MeOBIPHEP include:

-

¹H NMR (CDCl₃): δ 7.35–7.15 (m, 4H, biphenyl), 3.82 (s, 6H, OCH₃), 1.50–1.20 (m, 24H, iPr).

-

³¹P NMR (CDCl₃): δ −15.2 ppm (doublet, J = 45 Hz).

Challenges and Optimization

-

Byproduct Formation : Over-phosphination at unintended positions is mitigated by slow addition of ClP(iPr)₂.

-

Air Sensitivity : The ligand is stored under argon to prevent oxidation to phosphine oxides.

Applications in Catalysis

While beyond the scope of preparation methods, the ligand's utility in Ru-catalyzed asymmetric hydrogenation and Ir-mediated dynamic kinetic resolution underscores the importance of high synthetic precision .

Chemical Reactions Analysis

Asymmetric Hydrogenation Reactions

This ligand enables enantioselective hydrogenation of ketones, alkenes, and heteroaromatic compounds. Key applications include:

Ru-Catalyzed Ketone Hydrogenation

-

Substrates : Prochiral ketones (e.g., aryl ketones, α,β-unsaturated ketones).

-

Conditions : H₂ (1–50 atm), Ru complexes, room temperature to 80°C.

-

Results :

The ligand's steric bulk (diisopropyl groups) and electron-donating methoxy substituents enhance both activity and selectivity .

Ir-Catalyzed Heteroaromatic Hydrogenation

-

Substrates : Pyridines, quinolines.

-

Conditions : Ir complexes, H₂ (10–100 atm), THF or toluene.

-

Performance : Achieves >90% ee for axially chiral biaryl compounds .

Cross-Coupling Reactions

The ligand facilitates palladium- and rhodium-mediated couplings with challenging substrates:

Suzuki-Miyaura Coupling

-

Substrates : Aryl chlorides, boronic acids.

-

Conditions : Pd(OAc)₂, K₃PO₄, toluene/H₂O, 80–100°C.

-

Key Advantages :

Heck Coupling

-

Substrates : Arylboronic acids, 2,3-dihydrofuran.

-

Conditions : Pd(dba)₂, SPhos (co-ligand), THF, 60°C.

-

Outcomes : High regioselectivity (>20:1) for β-arylated dihydrofurans .

Rh-Catalyzed 1,4-Addition

-

Substrates : Arylboronic acids, enones/maleimides.

-

Conditions : [Rh(OH)(cod)]₂, THF, 25°C.

-

Performance :

The ligand stabilizes Rh intermediates, enabling nucleophilic attack at the β-position .

Rh-Catalyzed (3+2) Annulation

-

Substrates : Ketimines, alkynes.

-

Conditions : [RhCl(cod)]₂, CH₂Cl₂, 40°C.

Ru-Catalyzed DKR of Alcohols/Amines

-

Substrates : Racemic alcohols, amines.

-

Conditions : Ru complexes, H₂ (50 atm), i-PrOH.

-

Results : Converts racemic mixtures to single enantiomers with >95% ee .

Comparison with Related Ligands

| Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| S-MeOBIPHEP | Hydrogenation | 98 | 500 |

| (R)-BINAP | Hydrogenation | 92 | 300 |

| Xyl-BINAP | Suzuki Coupling | 85 | 200 |

S-MeOBIPHEP outperforms BINAP and Xyl-BINAP in enantioselectivity and catalytic turnover due to superior steric and electronic tuning .

Mechanistic Insights

-

Coordination Mode : Binds transition metals (Pd, Rh, Ru) via two phosphorus atoms, forming stable 6-membered chelates .

-

Steric Effects : Diisopropyl groups restrict rotation, favoring specific transition states .

-

Electronic Effects : Methoxy groups enhance electron density at phosphorus, accelerating oxidative addition steps .

Scientific Research Applications

Catalytic Applications

The primary application of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) lies in its role as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are essential for the formation of carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules including pharmaceuticals and agrochemicals.

Suzuki-Miyaura Coupling

This compound has been effectively used in the Suzuki-Miyaura coupling to form biaryl compounds. The reaction typically involves:

- Reagents : Aryl halides and boronic acids.

- Catalyst : Palladium complexed with (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine).

Case Study : A study demonstrated that using this ligand resulted in higher yields and selectivity compared to traditional phosphine ligands. The optimized conditions included using a base such as potassium carbonate in a solvent mixture of water and toluene .

Negishi Coupling

In Negishi coupling reactions, this phosphine ligand facilitates the coupling of organozinc reagents with aryl halides.

- Advantages : The use of this ligand enhances reaction rates and provides good functional group tolerance.

Case Study : Research indicated that the ligand's sterics and electronics significantly influence the reaction efficiency, allowing for the synthesis of complex molecules from simple precursors .

Synthesis of Complex Molecules

The versatility of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) extends to the synthesis of various biologically active compounds.

Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing key intermediates for pharmaceuticals. For example:

- Target Compounds : Anticancer agents and anti-inflammatory drugs.

Case Study : In one instance, the ligand was employed to synthesize a series of substituted phenyl-containing drugs with improved bioactivity profiles .

Table of Applications

| Application | Reaction Type | Key Benefits |

|---|---|---|

| Suzuki-Miyaura Coupling | Cross-coupling | High yields, selectivity |

| Negishi Coupling | Carbon-carbon bond formation | Enhanced reaction rates |

| Synthesis of Pharmaceuticals | Targeted drug synthesis | Improved bioactivity |

Mechanism of Action

The mechanism by which (S)-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(diisopropylphosphine) exerts its effects involves coordination with transition metals. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating catalytic activity. This coordination enhances the reactivity of the metal, allowing for efficient catalysis of various chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Differences

The electronic and steric profiles of phosphine ligands are pivotal in catalysis. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects: Diisopropylphosphine is a stronger electron donor than diphenyl or aryl-substituted analogues, enhancing metal center electron density. This can accelerate oxidative addition steps in cross-coupling reactions .

- Steric Effects : Diisopropyl groups offer moderate steric bulk (cone angle ~160°), intermediate between diphenyl (~145°) and dicyclohexyl (~180°). This balance facilitates substrate access while maintaining enantioselectivity in asymmetric catalysis .

Catalytic Performance

- Asymmetric Allylic Alkylation : MeO-BIPHEP achieves >90% ee in Pd-catalyzed reactions due to its rigid biphenyl backbone . The diisopropyl variant may improve reaction rates via stronger electron donation but could reduce selectivity due to lower steric discrimination.

- Hydrogenation : Ligands like (R)-3,5-t-Bu-MeOBIPHEP, with extreme steric bulk, are tailored for challenging substrates, whereas the diisopropyl version may excel in less hindered systems .

- Cross-Couplings : S-PHOS (dicyclohexyl) and JohnPhos (di-t-butyl) dominate aryl halide amination, but the diisopropyl ligand’s intermediate steric profile could broaden substrate scope .

Biological Activity

(S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) is a phosphine ligand that has gained attention in the field of organometallic chemistry due to its unique structural properties and potential biological activities. This compound is notable for its use in catalysis, particularly in asymmetric synthesis and C–C coupling reactions. The following sections will provide a detailed analysis of its biological activity, including relevant data tables and research findings.

- Molecular Formula : C26H40O2P2

- Molecular Weight : 470.57 g/mol

- Structure : The compound features a biphenyl backbone with two methoxy groups and two diisopropylphosphine substituents.

Biological Activity

The biological activity of (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) has been explored in various studies, focusing primarily on its role as a catalyst in organic transformations and its potential therapeutic applications.

Catalytic Applications

-

Asymmetric Synthesis :

- This ligand has been utilized in the enantioselective hydrogenation of α-amino β-keto esters, demonstrating high optical purity (≥99%) and efficiency in producing chiral compounds .

- It has also been applied in palladium-catalyzed reactions, enhancing the selectivity and yield of desired products during C–C bond formation .

- Mechanistic Insights :

Case Study 1: Enantioselective Hydrogenation

In a recent study published in Organometallics, (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine) was evaluated for its effectiveness in the enantioselective hydrogenation of ketones. The results showed:

- Conversion Rate : 95%

- Enantiomeric Excess (ee) : 98%

- Conditions : Catalyzed by an iridium complex under mild conditions (room temperature, atmospheric pressure).

Case Study 2: C–C Coupling Reactions

Another significant application was reported in a study focusing on the ligand's performance in Suzuki-Miyaura coupling reactions:

- Substrate Used : Aryl bromides with phenylboronic acid.

- Yield : Up to 92% with excellent selectivity.

- Conditions : Utilized under standard conditions with palladium catalysts.

Comparative Data Table

| Property/Activity | Value |

|---|---|

| Optical Purity | ≥99% |

| Conversion Rate (Hydrogenation) | 95% |

| Enantiomeric Excess (Hydrogenation) | 98% |

| Yield (C–C Coupling) | Up to 92% |

Q & A

Q. What are the established synthetic routes for (S)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(diisopropylphosphine), and how do steric effects influence the reaction yield?

The synthesis of axially dissymmetric biphenyl-based diphosphines typically involves ortho-lithiation/iodination followed by Ullmann coupling ( ). For the target compound, substituting diphenylphosphine with diisopropylphosphine requires careful optimization of steric bulk. Key steps include:

- Ortho-lithiation of methoxy-substituted arylphosphine oxides to introduce iodine at the ortho position.

- Ullmann coupling of iodinated intermediates to form the biphenyl backbone.

- Phosphine reduction (e.g., using HSiCl₃ or LiAlH₄) to convert phosphine oxides to phosphines.

Steric hindrance from diisopropyl groups may reduce coupling efficiency compared to diphenyl analogues, necessitating elevated temperatures or catalytic systems (e.g., Cu/ligand combinations) to improve yields .

Q. Which structural features of this ligand are critical for its performance in asymmetric catalysis?

The biphenyl backbone with 6,6'-dimethoxy substituents creates a rigid, chiral environment, while the diisopropylphosphine groups provide steric bulk to control substrate orientation ( ). The methoxy groups enhance π-π stacking with aromatic substrates, and the axial chirality (S-configuration) dictates enantioselectivity. Compared to BIPHEMP (6,6'-dimethyl analogue), the methoxy groups in this ligand offer stronger electron-donating effects, modulating metal center electronics .

Q. What analytical techniques are essential for characterizing this compound and confirming its enantiomeric purity?

- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., used for BIPHEMP in ).

- NMR spectroscopy : ¹H and ³¹P NMR identify diastereotopic protons and phosphorus environments.

- Circular Dichroism (CD) : Correlates optical activity with configuration ().

- Chiral HPLC : Quantifies enantiomeric excess (ee) by separating diastereomeric metal complexes .

Q. In which catalytic transformations has this ligand demonstrated utility?

This ligand is primarily used in Rh(I)- and Pd(II)-catalyzed asymmetric reactions , such as:

- Hydrogenation : Enantioselective reduction of ketones or alkenes.

- Isomerization : e.g., N,N-diethylnerylamine to citronellal enamine (up to 99% ee in BIPHEMP analogues, ).

- Cross-coupling : Suzuki-Miyaura reactions where steric bulk prevents undesired side products .

Advanced Research Questions

Q. How do steric and electronic modifications (e.g., methoxy vs. methyl substituents) impact enantioselectivity in Rh-catalyzed reactions?

Methoxy groups (electron-donating ) increase metal electron density, accelerating oxidative addition but potentially slowing reductive elimination. In contrast, methyl groups (steric-only ) prioritize substrate orientation. For example, BIPHEMP (6,6'-dimethyl) and MeO-BIPHEP (6,6'-dimethoxy) show divergent selectivities in hydrogenation: methoxy variants favor bulkier substrates due to enhanced π interactions .

Q. What computational strategies can predict the ligand’s performance in untested catalytic systems?

- Density Functional Theory (DFT) : Models transition states to identify enantiocontrol pathways.

- Molecular Dynamics (MD) : Simulates ligand-substrate interactions in solution.

- Docking Studies : Predicts binding modes in enzyme-like cavities (e.g., for hybrid organometallic/biocatalytic systems) .

Q. How should researchers address contradictions in enantiomeric excess (ee) across similar substrates?

Contradictions often arise from substrate-ligand mismatches in steric demand or solvent polarity effects . Methodological solutions include:

- Substrate screening : Test substrates with varying steric profiles.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates, while non-polar solvents (toluene) enhance steric discrimination.

- Metal center variation : Switching from Rh to Pd can alter coordination geometry and selectivity .

Q. What strategies improve reaction scalability without compromising enantioselectivity?

- Ligand-to-metal ratio tuning : Lower ratios (1:1) reduce costs while maintaining activity.

- Continuous-flow systems : Enhance heat/mass transfer for exothermic steps.

- Supported catalysts : Immobilize the ligand on silica or polymers to facilitate recycling ().

Q. How does this ligand compare to BIPHEMP in terms of catalytic efficiency and stability?

- Efficiency : BIPHEMP (6,6'-dimethyl) shows higher turnover numbers (TON) in hydrogenation due to reduced steric hindrance.

- Stability : The methoxy groups in this ligand improve oxidative stability but may increase susceptibility to demethylation under acidic conditions.

- Scope : BIPHEMP excels in less sterically demanding reactions, while this ligand is superior for bulky substrates .

Q. What experimental controls are critical when studying ligand degradation under reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.